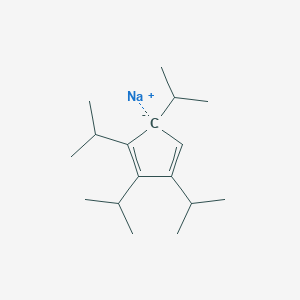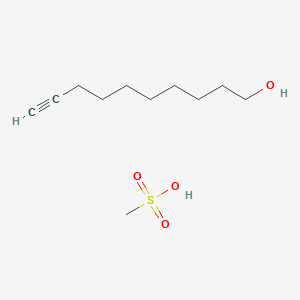
Dec-9-yn-1-ol;methanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dec-9-yn-1-ol;methanesulfonic acid is a compound that combines the properties of an alkyne alcohol and a sulfonic acid. The compound has the molecular formula C11H22O4S and a molecular weight of 250.355 g/mol . It is known for its unique chemical structure, which includes a triple bond (alkyne) and a hydroxyl group (alcohol) attached to a long carbon chain, along with a methanesulfonic acid group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dec-9-yn-1-ol;methanesulfonic acid typically involves the reaction of 9-decyn-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride. The reaction can be represented as follows:
9-Decyn-1-ol+Methanesulfonyl chloride→Dec-9-yn-1-ol;methanesulfonic acid
Industrial Production Methods
Industrial production methods for methanesulfonic acid involve the oxidation of dimethylsulfide using various oxidizing agents such as oxygen, chlorine, or nitric acid . The process developed by BASF involves the oxidation of dimethyldisulfide with nitric acid, which is then restored using atmospheric oxygen .
化学反应分析
Types of Reactions
Dec-9-yn-1-ol;methanesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The methanesulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of methanesulfonate esters.
科学研究应用
Dec-9-yn-1-ol;methanesulfonic acid has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Dec-9-yn-1-ol;methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in click chemistry reactions, while the methanesulfonic acid group can act as a strong acid catalyst in various chemical processes . The pathways involved include the activation of nucleophiles and electrophiles, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
9-Decyn-1-ol: Similar structure but lacks the methanesulfonic acid group.
Methanesulfonic acid: Lacks the alkyne and alcohol groups.
2-Decyn-1-ol: Similar structure but with the triple bond at a different position.
Uniqueness
Dec-9-yn-1-ol;methanesulfonic acid is unique due to the presence of both an alkyne and a methanesulfonic acid group in the same molecule. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis .
属性
CAS 编号 |
119227-71-3 |
|---|---|
分子式 |
C11H22O4S |
分子量 |
250.36 g/mol |
IUPAC 名称 |
dec-9-yn-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C10H18O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11;1-5(2,3)4/h1,11H,3-10H2;1H3,(H,2,3,4) |
InChI 键 |
AWESFRMLAVNTNI-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)O.C#CCCCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)
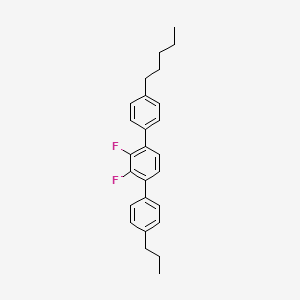
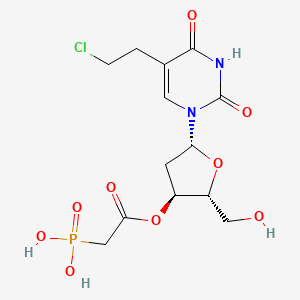
![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)
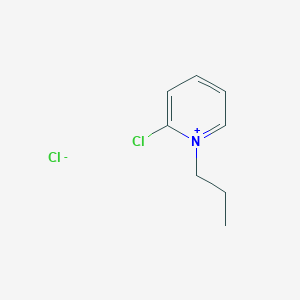
![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)

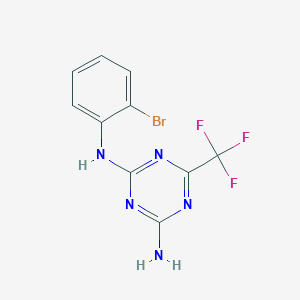
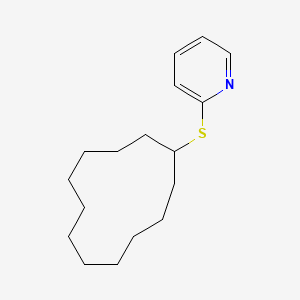
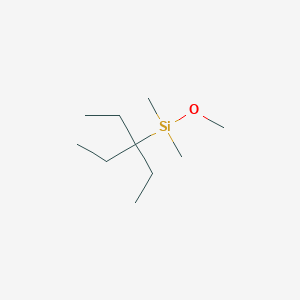
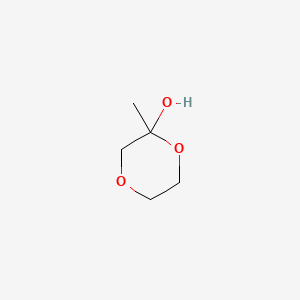
![N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14301588.png)
